molecular formula C6H3Cl2NO3 B13136545 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

Cat. No.: B13136545
M. Wt: 208.00 g/mol
InChI Key: QKXJLHCPROKZKK-UHFFFAOYSA-N
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Description

2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid is a heterocyclic compound with significant importance in various scientific fields. This compound is characterized by its pyridine ring substituted with chlorine atoms at positions 2 and 5, a carboxylic acid group at position 3, and a ketone group at position 6. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid can be achieved through several routes. One common method involves the chlorination of 6-oxo-1H-pyridine-3-carboxylic acid using thionyl chloride or phosphorus pentachloride under controlled conditions. Another approach includes the use of chlorinating agents such as sulfuryl chloride in the presence of a catalyst. Industrial production methods often employ these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid can be compared with other similar compounds such as:

    2,5-Dichloropyridine: Lacks the ketone and carboxylic acid groups, making it less reactive in certain chemical reactions.

    6-Oxo-1H-pyridine-3-carboxylic acid:

    2,5-Dichloro-3-pyridinecarboxylic acid: Similar structure but without the ketone group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C6H3Cl2NO3

Molecular Weight

208.00 g/mol

IUPAC Name

2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C6H3Cl2NO3/c7-3-1-2(6(11)12)4(8)9-5(3)10/h1H,(H,9,10)(H,11,12)

InChI Key

QKXJLHCPROKZKK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1C(=O)O)Cl)Cl

Origin of Product

United States

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